3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that combines multiple aromatic and heterocyclic rings, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and an appropriate aldehyde or ketone to form the benzothiazole core under acidic or basic conditions.
Construction of the Benzofuran Moiety: Using a Friedel-Crafts acylation reaction to introduce the benzofuran ring.
Pyrrole Ring Formation: Cyclization reactions involving pyridine derivatives and suitable carbonyl compounds to form the pyrrole ring.
Hydroxylation: Introduction of the hydroxyl group through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Aromatic substitution reactions can occur on the benzothiazole and benzofuran rings.
Cyclization: Further cyclization reactions can modify the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups and aromatic rings.
Medicine
Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple rings and functional groups allow it to form various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-2-one: Lacks the benzofuran and pyridine rings.
1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the hydroxyl group.
3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-2H-pyrrol-2-one: Lacks the pyridine ring.
Uniqueness
The uniqueness of 3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of multiple aromatic and heterocyclic rings, along with various functional groups. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H21N3O4S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H21N3O4S/c1-14-5-7-19-21(10-14)35-27(29-19)30-23(17-4-3-9-28-13-17)22(25(32)26(30)33)24(31)16-6-8-20-18(12-16)11-15(2)34-20/h3-10,12-13,15,23,31H,11H2,1-2H3/b24-22- |
InChI Key |
NQEBRQKVMMTXFO-GYHWCHFESA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NC5=C(S4)C=C(C=C5)C)C6=CN=CC=C6)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NC5=C(S4)C=C(C=C5)C)C6=CN=CC=C6)O |
Origin of Product |
United States |
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